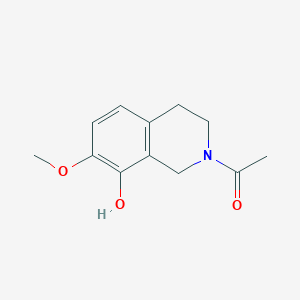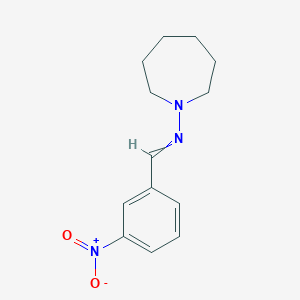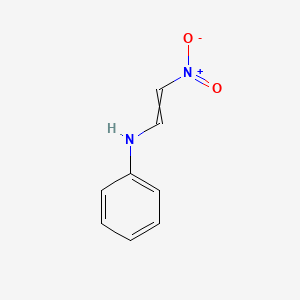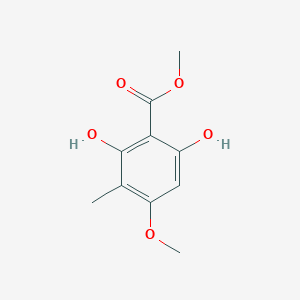
Methyl 2,6-dihydroxy-4-methoxy-3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,6-dihydroxy-4-methoxy-3-methylbenzoate is an organic compound with the molecular formula C10H12O5 It is a derivative of benzoic acid, characterized by the presence of hydroxyl, methoxy, and methyl groups on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dihydroxy-4-methoxy-3-methylbenzoate typically involves the esterification of 2,6-dihydroxy-4-methoxy-3-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester. The reaction mixture is then cooled, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,6-dihydroxy-4-methoxy-3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Methyl 2,6-dihydroxy-4-methoxy-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2,6-dihydroxy-4-methoxy-3-methylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects through the modulation of enzyme activity, disruption of microbial cell walls, or scavenging of free radicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
- Methyl 2,6-dihydroxy-4-methylbenzoate
- Methyl 2,4-dihydroxybenzoate
Uniqueness
Methyl 2,6-dihydroxy-4-methoxy-3-methylbenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
39828-28-9 |
|---|---|
Formule moléculaire |
C10H12O5 |
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
methyl 2,6-dihydroxy-4-methoxy-3-methylbenzoate |
InChI |
InChI=1S/C10H12O5/c1-5-7(14-2)4-6(11)8(9(5)12)10(13)15-3/h4,11-12H,1-3H3 |
Clé InChI |
GMVGIEYLAUEQRM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=C1O)C(=O)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


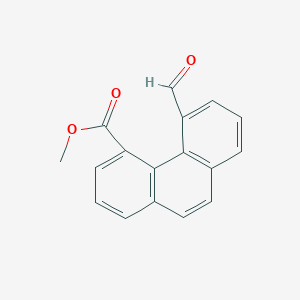
![2-[(1H-Imidazol-1-yl)(4-phenoxyphenyl)phenylmethyl]pyridine](/img/structure/B14676792.png)
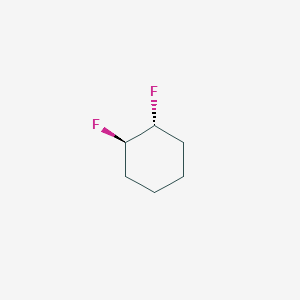

![2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B14676809.png)

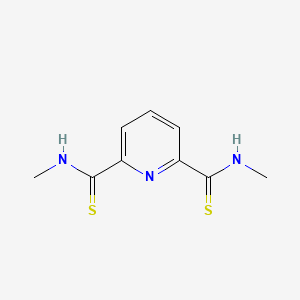

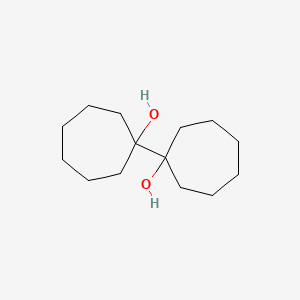
![9a-hydroxy-5a-methyl-3,9-dimethylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one](/img/structure/B14676841.png)

